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molecular formula C16H13NO2 B043948 3-(4-Anisoyl)-indole CAS No. 22051-15-6

3-(4-Anisoyl)-indole

Cat. No. B043948
M. Wt: 251.28 g/mol
InChI Key: KLNHIIYKFBCQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04708961

Procedure details

2.6 g of indole and 8.6 g of N,N-dimethylanisamide were added to 2.6 ml of phosphorus oxychloride. The mixture was heated at 80°-85° C. for 3 hours. After cooling,50 ml of ether was added to the mixture. The reaction mixture was then poured into water and pH value was adjusted to 10 with aqueous solution of sodium hydroxide. The resulting precipitate was filtered out and then recrystallized from ethanol to obtain compound 1 in the form of white crystals. (Yield: 56%)
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CN(C)[C:12](=[O:21])[C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1.P(Cl)(Cl)(Cl)=O.[OH-].[Na+]>O.CCOCC>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([C:12]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)=[O:21])=[CH:14][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
8.6 g
Type
reactant
Smiles
CN(C(C1=CC=C(C=C1)OC)=O)C
Name
Quantity
2.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80°-85° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered out
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2=CNC3=CC=CC=C23)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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